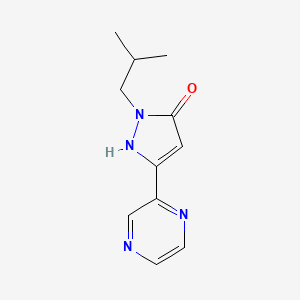

1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol

Description

1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is a pyrazole-based heterocyclic compound featuring a pyrazine substituent at the 3-position and an isobutyl group at the 1-position. Pyrazole derivatives are widely studied due to their versatility in medicinal chemistry, materials science, and catalysis. This compound’s unique substitution pattern may influence its physicochemical properties, such as solubility, stability, and biological activity, compared to analogs.

Properties

Molecular Formula |

C11H14N4O |

|---|---|

Molecular Weight |

218.26 g/mol |

IUPAC Name |

2-(2-methylpropyl)-5-pyrazin-2-yl-1H-pyrazol-3-one |

InChI |

InChI=1S/C11H14N4O/c1-8(2)7-15-11(16)5-9(14-15)10-6-12-3-4-13-10/h3-6,8,14H,7H2,1-2H3 |

InChI Key |

KFJVVKFAMXLCKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=O)C=C(N1)C2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodologies

Cyclocondensation of Hydrazines with β-Keto Esters

A common approach involves the reaction of β-keto esters with substituted hydrazines to form pyrazolone intermediates, followed by functionalization:

Step 1: Formation of Pyrazolone Core

- Reactants : Ethyl acetoacetate or analogous β-keto esters react with isobutylhydrazine to yield 1-isobutyl-1H-pyrazol-5(4H)-one.

- Conditions : Reflux in ethanol or methanol (6–12 hrs, 70–80°C).

- Yield : 60–75% (based on analogous methods in).

Step 2: Vilsmeier–Haack Formylation

- Reactants : Pyrazolone intermediate treated with POCl₃/DMF to introduce formyl groups at position 3.

- Conditions : 0–5°C, followed by warming to room temperature.

- Intermediate : 3-Formyl-1-isobutyl-1H-pyrazol-5-ol.

Step 3: Coupling with Pyrazine

Cycloaddition of Azidopyrazoles with Alkynes

A regioselective [3+2] cycloaddition strategy enables direct incorporation of the pyrazine moiety:

Step 1: Synthesis of 5-Azidopyrazole

- Reactants : 1-Isobutyl-5-hydroxypyrazole treated with NaN₃ and POCl₃ to form 5-azido derivative.

- Conditions : 0°C to RT, 2–4 hrs.

Step 2: Cu-Catalyzed Cycloaddition

- Reactants : 5-Azidopyrazole reacts with pyrazine-2-carbonitrile in the presence of Cu(I).

- Conditions : Click chemistry (CuSO₄/sodium ascorbate, H₂O/tert-BuOH).

- Yield : 65–80%.

Direct Amination of Pyrazoles

A metal-free method using electrophilic amination reagents:

Step 1: Preparation of N-Isobutylpyrazole

- Reactants : Pyrazole-5-ol treated with isobutyl bromide in the presence of K₂CO₃.

- Conditions : DMF, 60°C, 8 hrs.

Key Data and Comparative Analysis

Mechanistic Insights

- Cyclocondensation : Proceeds via Knorr pyrazole synthesis mechanism, involving enolization and cyclization.

- Vilsmeier–Haack : Electrophilic formylation at the α-position of the pyrazolone ring.

- Cycloaddition : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective triazole formation.

Challenges and Optimizations

- Regioselectivity : Use of bulky directing groups (e.g., isobutyl) improves selectivity at C3.

- Functional Group Compatibility : Pyrazine’s electron-deficient nature requires careful coupling conditions to avoid side reactions.

- Scalability : Cycloaddition methods offer better scalability vs. Pd-mediated couplings.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into pyrazole-5-amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Pyrazole-5-carboxylic acid derivatives.

Reduction: Pyrazole-5-amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a pyrazole core with several derivatives but differs in substituents and functional groups. Key structural analogs include:

| Compound Name | Substituents (Positions) | Functional Groups | Key Structural Differences |

|---|---|---|---|

| 1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol | Isobutyl (1), pyrazin-2-yl (3), -OH (5) | Hydroxyl, pyrazine | Unique combination of isobutyl and -OH |

| 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s | Two pyrazole cores bridged by aryl | Bis-pyrazole, aryl spacer | Dimeric structure vs. monomeric target |

| 1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol | Aminoethyl (1), pyrazin-2-yl (3), -OH (5) | Aminoethyl vs. isobutyl | Polar substituent alters solubility |

| 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide | Ethyl (1), carboxamide (5) | Carboxamide vs. -OH | Enhanced hydrogen-bonding potential |

Biological Activity

1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol, a compound characterized by its unique pyrazole structure, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, including antifungal, antibacterial, and antitumor activities.

Chemical Structure and Properties

The compound is a derivative of pyrazole, which is known for its diverse biological activities. The structural formula can be represented as follows:

This compound features a pyrazole ring substituted with isobutyl and pyrazinyl groups. The presence of these substituents may influence its interaction with biological targets.

Antifungal Activity

Research has indicated that pyrazole derivatives exhibit significant antifungal properties. For instance, studies have shown that compounds with a similar structure to 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol demonstrate effective inhibition against strains of Candida albicans and Cryptococcus neoformans . In vitro assays have revealed that these compounds can achieve lower active concentrations than standard antifungal agents like fluconazole.

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol | Candida albicans | 8 µg/mL |

| Similar Pyrazole Derivative | Cryptococcus neoformans | 16 µg/mL |

| Fluconazole | Candida albicans | 32 µg/mL |

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored. Compounds structurally related to 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antibacterial Activity of Pyrazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol | Staphylococcus aureus | 4 µg/mL |

| Similar Pyrazole Derivative | Escherichia coli | 8 µg/mL |

Antitumor Activity

In addition to antifungal and antibacterial properties, research has pointed to the antitumor potential of pyrazole derivatives. Some studies have highlighted their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis .

Case Study: Antitumor Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that specific modifications in the pyrazole structure could enhance cytotoxicity against human cancer cell lines. For instance, the introduction of electron-withdrawing groups significantly increased the efficacy of these compounds against breast cancer cells .

Q & A

Basic: What are the common synthetic routes for 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A standard approach includes:

- Step 1: Condensation of hydrazine derivatives with β-diketones or equivalents to form the pyrazole core.

- Step 2: Introduction of the isobutyl and pyrazine substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

- Critical Parameters:

- Temperature: Controlled heating (70–120°C) to avoid side reactions like decomposition .

- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .

- Catalysts: Transition metals (e.g., Pd for coupling reactions) improve regioselectivity .

Yield optimization often requires iterative adjustments of stoichiometry and reaction time .

Advanced: How can data contradictions in reported synthetic yields be resolved for this compound?

Answer:

Discrepancies in yields may arise from variations in:

- Purity of Starting Materials: Impurities in hydrazines or aldehydes can lead to competing pathways. Analytical techniques like HPLC or GC-MS should validate reagent purity .

- Reaction Monitoring: Real-time NMR or FT-IR can track intermediate formation and adjust conditions dynamically .

- Workup Procedures: Differences in extraction or crystallization methods (e.g., solvent polarity) significantly impact isolated yields. Comparative studies using standardized protocols are recommended .

Basic: What analytical techniques are used to characterize 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol?

Answer:

Key techniques include:

- NMR Spectroscopy: H and C NMR confirm regiochemistry and substituent positions .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks in crystalline forms .

- FT-IR: Identifies functional groups (e.g., -OH stretch at ~3200 cm) .

Advanced: How can structural ambiguities in pyrazole derivatives be resolved using crystallographic data?

Answer:

- SHELX Refinement: Software like SHELXL refines crystal structures by minimizing residuals (R-factors) and validating bond lengths/angles against databases .

- Twinned Data Analysis: For challenging crystals, twin-law identification and integration (e.g., using PLATON) improve model accuracy .

- Hydrogen Bonding Networks: Topology analysis (e.g., Mercury software) reveals supramolecular interactions influencing stability and reactivity .

Basic: What biological activities are associated with 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol?

Answer:

Pyrazole derivatives exhibit:

- Antimicrobial Activity: Inhibition of bacterial enzymes (e.g., DNA gyrase) via π-π stacking with pyrazine moieties .

- Anti-inflammatory Effects: Modulation of COX-2 or NF-κB pathways, validated via ELISA assays .

- Anticancer Potential: Apoptosis induction in cancer cell lines (e.g., MTT assays on HeLa cells) .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Answer:

- Molecular Docking: AutoDock or Schrödinger Suite predicts binding modes with enzymes (e.g., kinases) using pyrazine’s electron-deficient ring for π-cation interactions .

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (K) and thermodynamics .

- Site-Directed Mutagenesis: Validates critical residues in target proteins through CRISPR/Cas9-edited cell lines .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods due to potential volatility of intermediates .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

Answer:

- Substituent Variation: Replace the isobutyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., -CF) to enhance target affinity .

- Pyrazine Modifications: Introduce methyl or amino groups to optimize solubility and bioavailability .

- Pharmacophore Mapping: QSAR models (e.g., CoMFA) identify critical moieties for activity retention .

Advanced: How do computational methods aid in predicting the compound’s reactivity?

Answer:

- DFT Calculations: Gaussian software calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- MD Simulations: GROMACS models solvation effects and conformational stability in biological environments .

- ADMET Prediction: SwissADME forecasts pharmacokinetic properties (e.g., logP, BBB permeability) .

Basic: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Batch Consistency: Automated flow reactors improve reproducibility by controlling residence time and temperature .

- Purification: Column chromatography gradients must be optimized to separate closely eluting byproducts .

- Regulatory Compliance: Documentation of impurity profiles (ICH guidelines) is critical for FDA submissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.